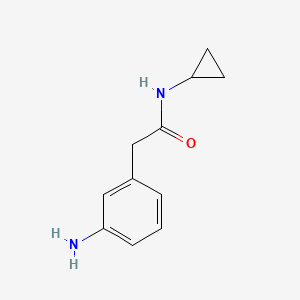
N-(4-(2-aminoethyl)phenyl)-N-methylethanamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various aminophenol derivatives . For instance, the compound “4-amino-N-[2(diethylamino)Ethyl]benzamide” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)Ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The InChI code for “[4-(2-aminoethyl)phenyl]methanol hydrochloride” is "1S/C9H13NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,11H,5-7,10H2;1H" . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The compound “[4-(2-aminoethyl)phenyl]methanol” has a molecular weight of 151.20600, a density of 1.082 g/cm3, and a boiling point of 291.9ºC at 760 mmHg . It is also noted that the compound is a powder .Mechanism of Action
The mechanism of action of AEM is related to its chemical structure. AEM contains an aminoethyl group, which can act as a hydrogen bond donor or acceptor. This group allows AEM to interact with proteins and other molecules in the body. AEM has been shown to bind to proteins with high affinity, which can lead to changes in protein function and activity.
Biochemical and Physiological Effects:
AEM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AEM can inhibit the activity of certain enzymes, including monoamine oxidase A and B. AEM has also been shown to bind to dopamine and serotonin transporters, which can affect the uptake and release of these neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the primary advantages of AEM is its high affinity for proteins and other molecules. This property makes it an ideal tool for studying protein-ligand interactions and drug mechanisms of action. However, AEM also has some limitations. For example, it can be difficult to work with due to its low solubility in water. Additionally, AEM can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for AEM research. One potential application is in the development of new drugs for the treatment of neurological disorders. AEM has been shown to interact with dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. By studying the interactions between AEM and these transporters, researchers may be able to develop new drugs that target these systems.
Another potential application of AEM is in the development of new diagnostic tools for detecting protein-ligand interactions. AEM has a high affinity for proteins, which can be used to detect the presence of specific proteins in biological samples. By developing new assays based on AEM, researchers may be able to improve the accuracy and sensitivity of protein detection methods.
Conclusion:
In conclusion, AEM is a unique chemical compound with potential applications in various fields of scientific research. Its high affinity for proteins and other molecules makes it an ideal tool for studying protein-ligand interactions and drug mechanisms of action. While AEM has some limitations, its potential applications make it an exciting area of research for the future.
Scientific Research Applications
AEM has been used in various scientific research studies for its unique properties. One of the primary applications of AEM is in the field of biochemistry, where it is used to study the interactions between proteins and ligands. AEM has been shown to bind to proteins with high affinity, making it an ideal tool for studying protein-ligand interactions.
In pharmacology, AEM has been used to study the mechanism of action of various drugs. AEM can act as a competitive inhibitor of certain enzymes, which can be used to understand the mechanism of action of drugs that target these enzymes. AEM has also been used to study the effects of drugs on neurotransmitter systems, including dopamine and serotonin.
Safety and Hazards
The compound “[4-(2-aminoethyl)phenyl]methanol hydrochloride” has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(14)13(2)11-5-3-10(4-6-11)7-8-12/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVDFDAJIWLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073817.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3073841.png)
![4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B3073847.png)



![2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid](/img/structure/B3073878.png)





